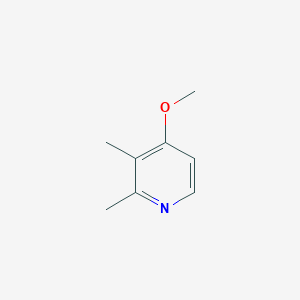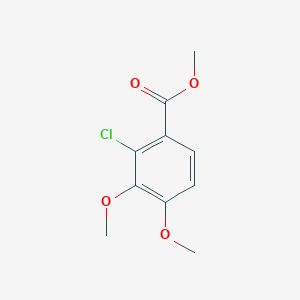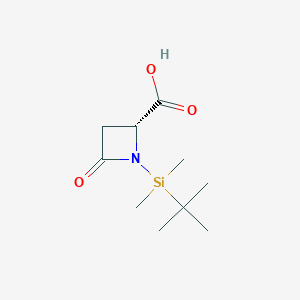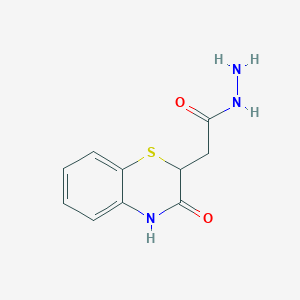![molecular formula C8H10N2O2 B063002 3-tert-Butylisoxazolo[5,4-c]isoxazole CAS No. 183666-50-4](/img/structure/B63002.png)
3-tert-Butylisoxazolo[5,4-c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butylisoxazolo[5,4-c]isoxazole, also known as TBI, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. TBI belongs to the isoxazole family and has a unique structure that allows it to interact with specific receptors in the brain. In
Mecanismo De Acción
The mechanism of action of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves its interaction with specific receptors in the brain. 3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to selectively activate mGluR5 and the sigma-1 receptor. Activation of these receptors leads to the modulation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways. These pathways are involved in various physiological processes, including synaptic plasticity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to have various biochemical and physiological effects. In preclinical studies, 3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to enhance synaptic plasticity, increase neurogenesis, and improve cognitive function. 3-tert-Butylisoxazolo[5,4-c]isoxazole has also been shown to have analgesic and anti-inflammatory effects. Additionally, 3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-tert-Butylisoxazolo[5,4-c]isoxazole has several advantages for lab experiments. It is a highly selective compound that can selectively activate specific receptors in the brain. 3-tert-Butylisoxazolo[5,4-c]isoxazole is also stable and can be easily synthesized in the lab. However, 3-tert-Butylisoxazolo[5,4-c]isoxazole has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 3-tert-Butylisoxazolo[5,4-c]isoxazole has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 3-tert-Butylisoxazolo[5,4-c]isoxazole. One area of research is the development of more selective and potent analogs of 3-tert-Butylisoxazolo[5,4-c]isoxazole. Another area of research is the investigation of the role of 3-tert-Butylisoxazolo[5,4-c]isoxazole in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the safety and efficacy of 3-tert-Butylisoxazolo[5,4-c]isoxazole in humans.
Métodos De Síntesis
The synthesis of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves a multi-step process that starts with the preparation of tert-butyl 2-bromoacetate. This is followed by the reaction of tert-butyl 2-bromoacetate with hydroxylamine to form tert-butyl 2-hydroxyiminoacetate. The next step involves the reaction of tert-butyl 2-hydroxyiminoacetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 3-tert-Butylisoxazolo[5,4-c]isoxazole. The final step involves the purification of 3-tert-Butylisoxazolo[5,4-c]isoxazole using column chromatography.
Aplicaciones Científicas De Investigación
3-tert-Butylisoxazolo[5,4-c]isoxazole has been used as a pharmacological tool in scientific research due to its ability to selectively activate specific receptors in the brain. 3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to interact with the metabotropic glutamate receptor subtype 5 (mGluR5) and the sigma-1 receptor. These receptors are involved in various physiological processes, including learning and memory, pain perception, and mood regulation. 3-tert-Butylisoxazolo[5,4-c]isoxazole has been used in preclinical studies to investigate the role of these receptors in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
183666-50-4 |
|---|---|
Nombre del producto |
3-tert-Butylisoxazolo[5,4-c]isoxazole |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-tert-butyl-[1,2]oxazolo[4,3-d][1,2]oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,3)6-5-4-11-10-7(5)12-9-6/h4H,1-3H3 |
Clave InChI |
GASBPTPYOMDQRW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NOC2=NOC=C12 |
SMILES canónico |
CC(C)(C)C1=NOC2=NOC=C12 |
Sinónimos |
Isoxazolo[5,4-c]isoxazole, 3-(1,1-dimethylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



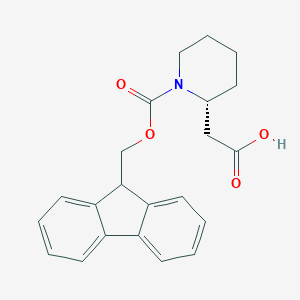
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)
